molecular formula C16H12O4 B10844549 5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol

5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol

Katalognummer B10844549
Molekulargewicht: 268.26 g/mol
InChI-Schlüssel: PBTSXIZGBMXUHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a naphthalene and benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol typically involves multi-step organic reactions. One common method includes the regioselective oxidation of 6-hydroxy-2-naphthoic acid using recombinant Escherichia coli strains expressing specific enzymes . This process ensures the precise introduction of hydroxyl groups at desired positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to optimize yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol is unique due to its specific arrangement of hydroxyl groups and the combination of naphthalene and benzene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C16H12O4

Molekulargewicht

268.26 g/mol

IUPAC-Name

5-(6-hydroxynaphthalen-2-yl)benzene-1,2,3-triol

InChI

InChI=1S/C16H12O4/c17-13-4-3-9-5-10(1-2-11(9)6-13)12-7-14(18)16(20)15(19)8-12/h1-8,17-20H

InChI-Schlüssel

PBTSXIZGBMXUHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C(=C3)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.